An In-depth Technical Guide to N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and data from structurally related analogs to present a robust profile. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, predicted properties, and potential therapeutic applications.
Introduction and Molecular Overview
N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide belongs to the N-arylsulfonamide class of organic compounds. This family of molecules is of significant interest in the pharmaceutical industry due to the diverse biological activities exhibited by its members.[1] The core structure, characterized by a sulfonamide linkage between two aromatic rings, serves as a versatile scaffold in drug design.[1] The title compound features a 2-bromophenyl group attached to the nitrogen of the sulfonamide and a 4-tert-butylphenyl group attached to the sulfur. The presence of the bromine atom and the bulky tert-butyl group is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug development.
Chemical Structure
The chemical structure of N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide is depicted below. The numbering of the atoms in the aromatic rings is provided for clarity in spectroscopic assignments.
Caption: Chemical structure of N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide. These values are estimated based on its structure and data from analogous compounds.
| Property | Predicted Value | Reference/Basis |
| Molecular Formula | C₁₆H₁₈BrNO₂S | Structural analysis |
| Molecular Weight | 384.29 g/mol | Calculation |
| Appearance | White to off-white solid | Analogy to other N-arylsulfonamides |
| Melting Point | 130-150 °C | Based on related sulfonamides[2] |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, DMSO), insoluble in water | General solubility of sulfonamides |
| pKa (sulfonamide N-H) | 8-10 | Typical range for N-arylsulfonamides |
Synthesis Protocol
The synthesis of N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide can be achieved through a standard nucleophilic substitution reaction between 2-bromoaniline and 4-tert-butylbenzenesulfonyl chloride.[3] This is a well-established method for the formation of the sulfonamide bond.[4]
Reaction Scheme
Caption: Proposed synthesis of N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide.
Step-by-Step Methodology
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Preparation: To a solution of 2-bromoaniline (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add pyridine (1.5 eq.) or triethylamine (1.5 eq.) as a base. Cool the mixture to 0 °C in an ice bath.
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Reaction: Slowly add a solution of 4-tert-butylbenzenesulfonyl chloride (1.05 eq.) in anhydrous DCM to the stirred mixture at 0 °C.
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Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1M HCl (aq.). Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
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Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS).
Justification of Experimental Choices
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Solvent: Dichloromethane is a suitable solvent as it is inert and dissolves both reactants.
-
Base: Pyridine or triethylamine is used to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic reaction. The reaction is then allowed to proceed at room temperature for a sufficient duration to ensure completion.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.
Spectroscopic Characterization (Predicted)
The following tables outline the expected spectroscopic data for N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide based on its structure and data from analogous compounds.[5][6]
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | s | 9H | -C(CH₃)₃ |
| ~7.0-7.8 | m | 8H | Aromatic protons |
| ~8.0 | br s | 1H | N-H |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~31 | -C(C H₃)₃ |
| ~35 | -C (CH₃)₃ |
| ~115-140 | Aromatic carbons |
| ~155 | Aromatic carbon attached to tert-butyl group |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3250 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2960 | Aliphatic C-H stretch |
| ~1340 | Asymmetric S=O stretch |
| ~1160 | Symmetric S=O stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| 383/385 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |
| 217 | [M - C₆H₄BrNH]⁺ |
| 166 | [M - C₁₀H₁₃SO₂]⁺ |
Potential Applications in Drug Development
N-arylsulfonamides are a well-established class of compounds with a broad range of therapeutic applications.[7] The structural motifs present in N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide suggest its potential utility in several areas of drug discovery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-叔丁基苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. cbijournal.com [cbijournal.com]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
